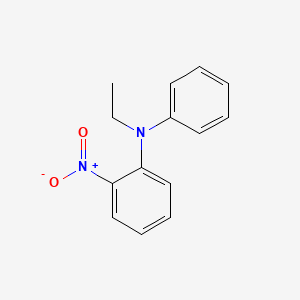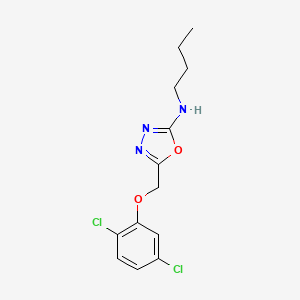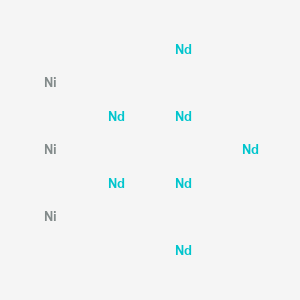
Neodymium--nickel (7/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium–nickel (7/3) is a compound formed by the combination of neodymium and nickel in a specific stoichiometric ratio. This compound is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare-earth element, while nickel is a transition metal, and their combination results in a material with interesting magnetic and electronic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium–nickel (7/3) can be synthesized through several methods. One common approach involves dissolving neodymium (III) oxide and nickel (II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require controlled temperatures and atmospheres to ensure the correct stoichiometry and phase formation.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (7/3) often involves high-temperature solid-state reactions. The raw materials, such as neodymium oxide and nickel oxide, are mixed in the desired ratio and subjected to high temperatures in a furnace. This process may also involve the use of reducing agents or controlled atmospheres to achieve the desired phase and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium–nickel (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be reduced to the monovalent nickel compound neodymium nickel oxide by sodium hydride at 160°C . It also shows metal-insulator transitions under low temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (7/3) include nitric acid, sodium hydride, and oxygen. The conditions for these reactions often involve controlled temperatures and atmospheres to ensure the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving neodymium–nickel (7/3) depend on the specific reaction conditions. For instance, reducing neodymium–nickel (7/3) with sodium hydride produces neodymium nickel oxide . Other reactions may yield different nickelate or oxide phases depending on the reagents and conditions used.
Applications De Recherche Scientifique
Neodymium–nickel (7/3) has a wide range of scientific research applications. It is used in the development of advanced materials for electronics, such as memory resistors and synapse transistors . Its unique magnetic properties make it suitable for use in magnetic sensors and actuators. Additionally, neodymium–nickel (7/3) is explored for its potential in catalysis, particularly in electrocatalysts for energy conversion and storage . In the field of materials science, it is studied for its metal-insulator transition properties, which have implications for the development of smart materials and devices .
Mécanisme D'action
The mechanism by which neodymium–nickel (7/3) exerts its effects is primarily related to its electronic and magnetic properties. The compound exhibits a metal-insulator transition, which is influenced by the distortion of the nickel-oxygen octahedra . This transition can be modulated by varying the temperature and the chemical environment, making it a valuable material for applications that require tunable electronic properties. The molecular targets and pathways involved in its action include the nickel and oxygen atoms, which play a crucial role in its electronic structure and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds: Neodymium–nickel (7/3) can be compared with other nickelates and rare-earth compounds, such as praseodymium nickelate and samarium nickelate . These compounds share similar structural and electronic properties but differ in their transition temperatures and magnetic behaviors.
Uniqueness: What sets neodymium–nickel (7/3) apart from similar compounds is its specific metal-insulator transition temperature and its unique combination of magnetic and electronic properties. This makes it particularly suitable for applications that require precise control over electronic and magnetic behaviors, such as in advanced electronic devices and smart materials .
Propriétés
Numéro CAS |
50864-29-4 |
|---|---|
Formule moléculaire |
Nd7Ni3 |
Poids moléculaire |
1185.8 g/mol |
Nom IUPAC |
neodymium;nickel |
InChI |
InChI=1S/7Nd.3Ni |
Clé InChI |
CJDMVPLAGLJOLB-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


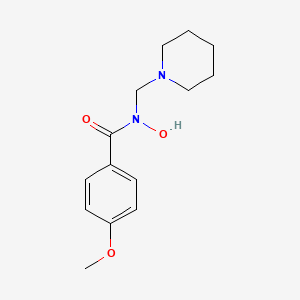

![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)

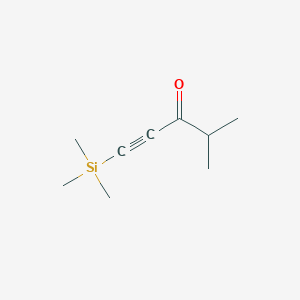
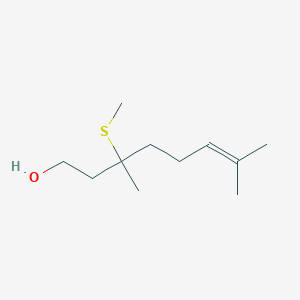
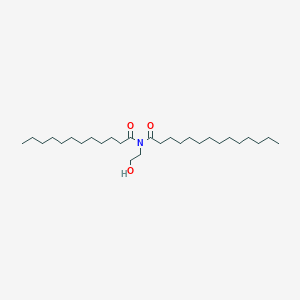

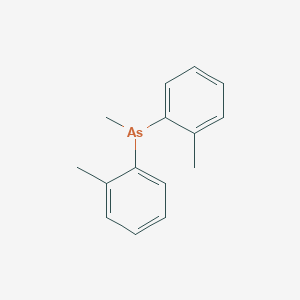

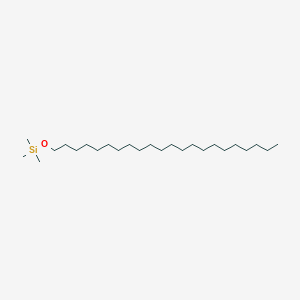
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
